
Clobazam-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clobazam-d5 is a deuterated form of clobazam, a benzodiazepine derivative used primarily as an anticonvulsant and anxiolytic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Clobazam itself has been widely used in the treatment of epilepsy and anxiety disorders due to its efficacy and relatively favorable side-effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Clobazam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzodiazepine ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide this compound, reduced this compound, and halogenated this compound .
Scientific Research Applications
Clobazam is a 1,5-benzodiazepine drug used to treat various types of epilepsy and anxiety . While the search results primarily focus on clobazam, not specifically "Clobazam-d5," they provide valuable information regarding the clinical applications, efficacy, and safety of clobazam in treating epilepsy, including Lennox-Gastaut syndrome .
Clinical Applications of Clobazam
Clobazam is primarily used as an adjunctive therapy for epilepsy, particularly effective in treatment-resistant cases . It has demonstrated efficacy against various seizure types, including focal, generalized tonic-clonic, myoclonic, and absence seizures . Clobazam has also been approved for treating Lennox-Gastaut syndrome in the United States .
Epilepsy Treatment
- Add-on therapy Clobazam is commonly used with other antiepileptic drugs to improve seizure control .
- Seizure types Effective against generalized and focal seizures . Studies have shown clobazam significantly reduces seizure frequency in patients with refractory epilepsy .
- Children Clobazam is used as a first-line antiepileptic drug for pediatric epilepsy in many countries and as an adjunctive therapy for children with resistant epilepsy .
- Adults It has proven efficacy in treatment-resistant adult focal epilepsy (TRAFE) .
- Monotherapy Clobazam has demonstrated efficacy as a monotherapy in some cases .
Lennox-Gastaut Syndrome
Clobazam is approved for adjunctive treatment of seizures associated with Lennox-Gastaut syndrome . Studies have shown that clobazam significantly decreases seizure frequency in patients with Lennox-Gastaut syndrome, with few adverse effects .
Efficacy and Safety
Clobazam has demonstrated significant efficacy in reducing seizure frequency and improving overall seizure control in various patient populations .
- One study reported that over a period of seven years, more than 10% of treatment-refractory patients achieved seizure freedom with clobazam .
- Another study found that 36.2% of patients were seizure-free during a 12-month treatment period with clobazam .
- Studies in children have shown that clobazam can lead to a significant reduction in seizure frequency, with one study reporting a >50% improvement in seizure control in 52% of patients .
Clobazam is generally considered safe and well-tolerated, with fewer side effects than some other antiepileptic drugs . Common side effects include somnolence, dizziness, and fatigue .
Dosing
The dose of clobazam varies depending on the patient's age, weight, and specific condition being treated . Lower doses of clobazam are associated with a lower likelihood of psychomotor impairment and sedation .
- In studies involving Lennox-Gastaut syndrome, clobazam was administered at doses of 0.25 to 1.0 mg/kg/day as an adjunctive therapy .
- It is suggested that clobazam may be more effective at low doses (0.2-0.3 mg/kg/day) in the Indian population .
Retention Rate
Retention rate (RR) is used to explain the tolerability and efficacy of a drug . The retention rate of clobazam varies widely, with one study reporting a range of 6.5 to 270 months, suggesting better tolerability .
- Retention rates at 12, 24, 48, and 96 months were 66.9%, 44.8%, 19.7%, and 6.5%, respectively .
- Approximately 85% of patients completed four years of clobazam treatment .
Clobazam Therapeutic Drug Monitoring
Mechanism of Action
Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .
Comparison with Similar Compounds
Similar Compounds
Clonazepam: Another benzodiazepine with anticonvulsant properties.
Diazepam: Widely used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its sedative and anxiolytic properties.
Uniqueness of Clobazam-d5
This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, providing more accurate and reliable data in scientific research .
Biological Activity
Clobazam-d5 is a deuterated form of clobazam, an antiepileptic drug primarily used in the treatment of Lennox-Gastaut syndrome and other seizure disorders. The biological activity of clobazam and its metabolites, particularly norclobazam, has been extensively studied, revealing significant insights into their mechanisms of action, pharmacokinetics, and therapeutic efficacy.
Clobazam acts as a positive allosteric modulator at the GABAA receptor, specifically binding to the interface of the α2 and γ2 subunits. This binding enhances GABA's inhibitory effects by increasing chloride ion influx, leading to hyperpolarization of neurons and subsequent reduction in neuronal excitability .
Key Points:
- GABAA Receptor Interaction : Clobazam increases GABA binding and promotes chloride ion flow across neuronal membranes.
- Selectivity : Clobazam shows greater affinity for the α2 subunit compared to the α1 subunit, distinguishing it from other benzodiazepines .
Pharmacokinetics
Clobazam is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4. The major metabolites include norclobazam (N-desmethylclobazam) and 4'-hydroxyclobazam. Notably, norclobazam is pharmacologically active and has been shown to have a longer half-life than clobazam itself .
Parameter | Clobazam | Norclobazam |
---|---|---|
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C19) |
Active Metabolite | No | Yes |
Plasma Concentration Ratio | 1 | 3-5 times higher than clobazam |
Clinical Efficacy
Clobazam has been evaluated in numerous clinical studies for its effectiveness in managing various types of seizures. In over 50 studies involving more than 3000 patients, clobazam has demonstrated significant efficacy as an adjunctive therapy for refractory epilepsy.
Case Studies:
- Koeppen et al. Study : A double-blind crossover study involving 129 patients with complex partial seizures showed that 19% achieved seizure freedom on clobazam compared to none on placebo .
- Montenegro et al. Study : In a retrospective analysis of 97 adults with refractory partial epilepsy, 57% experienced over a 50% improvement in seizure control over an average of 16.7 months .
- Lennox-Gastaut Syndrome Trials : Phase II and III trials indicated that clobazam significantly reduced seizure frequency with minimal adverse effects. In one study, patients receiving clobazam showed a reduction in drop seizure rates by up to 68.3% compared to placebo .
Adverse Effects
While clobazam is generally well-tolerated, some patients may experience side effects such as somnolence, lethargy, and sedation. These effects are typically mild to moderate and manageable . Long-term studies have indicated that adverse effects do not significantly increase over time .
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
305.77 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
CXOXHMZGEKVPMT-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.